3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(1-methylimidazol-2-yl)sulfonyl-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S2/c1-16-5-4-14-13(16)22(19,20)11-8-17(9-11)12(18)15-7-10-3-2-6-21-10/h2-6,11H,7-9H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTUKZYJXDDPND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide typically involves multiple steps, including the formation of the imidazole and thiophene rings, followed by the introduction of the sulfonyl and azetidine groups. Common reagents used in these reactions may include sulfonyl chlorides, azetidine derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions may target the imidazole ring or the sulfonyl group.
Substitution: Substitution reactions can occur at various positions on the imidazole and thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists. They may also be used in studies related to cell signaling pathways.
Medicine
Medicinally, such compounds are of interest due to their potential therapeutic properties. They may be explored for their efficacy in treating diseases such as cancer, infections, or inflammatory conditions.
Industry
In the industrial sector, these compounds may be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Core Scaffold Differences
Heterocyclic Substituents
- Imidazole vs. Triazole : Imidazole (target compound) offers a balance of π-π stacking and hydrogen-bonding capabilities, while triazole (CAS 2310153-53-6) may increase polarity and solubility but reduce affinity for hydrophobic binding pockets .
- Thiophene vs. Thiazole : Thiophene (target compound) provides moderate lipophilicity, whereas thiazole () introduces additional hydrogen-bonding sites but may increase metabolic instability .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Sulfonyl groups enhance binding to metal-containing enzymes (e.g., MBLs) compared to sulfanyl or methylthio groups .
- Ring Size : Azetidine’s four-membered ring may improve metabolic stability over five- or six-membered analogs (e.g., piperidine in ) due to reduced conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
